1,1-Diethyl-3-pyridin-3-ylurea
Description
1,1-Diethyl-3-pyridin-3-ylurea is a urea derivative characterized by two ethyl groups attached to one nitrogen atom and a pyridin-3-yl (3-pyridyl) group on the adjacent nitrogen. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and material science due to their hydrogen-bonding capabilities and structural versatility.
Properties
IUPAC Name |
1,1-diethyl-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-13(4-2)10(14)12-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUQFGFZGDNNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following urea derivatives share structural similarities with 1,1-Diethyl-3-pyridin-3-ylurea, differing primarily in substituent groups and physicochemical properties.
Structural and Molecular Comparisons
Table 1: Key Properties of Selected Urea Derivatives
Key Observations:
- Substituent Effects: Alkyl vs. Aryl Groups: The diethyl and butyl groups in 1,1-Diethyl-3-pyridin-3-ylurea and 1-Butyl-3-pyridin-3-ylurea, respectively, may enhance lipophilicity compared to phenyl-substituted analogs like 1-Phenyl-3-pyridin-3-ylurea. This could influence solubility and membrane permeability in biological systems.
- Hazard Profiles: 1-Butyl-3-pyridin-3-ylurea requires immediate medical consultation upon exposure, indicating higher acute toxicity compared to analogs like 1-Phenyl-3-pyridin-3-ylurea . 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks comprehensive toxicological data, highlighting the need for caution in handling .
Functional and Application Insights
- Medicinal Chemistry : Pyridinyl and piperidinyl groups are common in kinase inhibitors and receptor modulators. For example, pyridinyl ureas may interact with ATP-binding pockets in enzymes .
- Agrochemicals : Urea derivatives with alkyl chains (e.g., butyl or diethyl) might serve as herbicides or fungicides, leveraging their solubility and stability in formulations .
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